molecular formula C12H13NO2 B13695075 3-Acetyl-5-methoxy-7-methylindole

3-Acetyl-5-methoxy-7-methylindole

Cat. No.: B13695075
M. Wt: 203.24 g/mol
InChI Key: DNTJFGJUJXYROY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Acetyl-5-methoxy-7-methylindole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-5-methoxy-7-methylindole typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. For this compound, the starting materials would include 5-methoxy-7-methylindole and acetic anhydride .

Industrial Production Methods: Industrial production of indole derivatives often involves large-scale Fischer indole synthesis. The reaction conditions are optimized to ensure high yield and purity. Common reagents include phenylhydrazine, acetic anhydride, and methanesulfonic acid as a catalyst .

Chemical Reactions Analysis

Types of Reactions: 3-Acetyl-5-methoxy-7-methylindole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Acetyl-5-methoxy-7-methylindole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Acetyl-5-methoxy-7-methylindole involves its interaction with various molecular targets and pathways. The indole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: 3-Acetyl-5-methoxy-7-methylindole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of acetyl, methoxy, and methyl groups makes it a valuable compound for various applications .

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

1-(5-methoxy-7-methyl-1H-indol-3-yl)ethanone

InChI

InChI=1S/C12H13NO2/c1-7-4-9(15-3)5-10-11(8(2)14)6-13-12(7)10/h4-6,13H,1-3H3

InChI Key

DNTJFGJUJXYROY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1NC=C2C(=O)C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.